

An In-depth Technical Guide to the Physicochemical Properties of Zimelidine Dihydrochloride

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Compound of Interest

Compound Name: Zimelidine Dihydrochloride

Cat. No.: B1231063

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Zimelidine Dihydrochloride**. The information is presented to support research, development, and formulation activities involving this compound.

Introduction

Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of depression.^{[1][2][3]} It is a pyridylallylamine and is structurally distinct from other classes of antidepressants.^{[1][2][3]} Understanding the physicochemical properties of its dihydrochloride salt is crucial for the development of stable and effective pharmaceutical formulations. Although Zimelidine was withdrawn from the market due to rare but serious side effects, its properties remain of interest for research purposes.

Physicochemical Properties

The following tables summarize the key quantitative physicochemical data for **Zimelidine Dihydrochloride**.

Table 1: General Physicochemical Properties

Property	Value	Source
CAS Number	61129-30-4	
Molecular Formula	C ₁₆ H ₁₇ BrN ₂ · 2HCl	
Molecular Weight	390.15 g/mol	
Appearance	White solid	
pKa (Strongest Basic)	8.62	

Table 2: Solubility Data

Solvent	Solubility
Water	66 mg/mL
0.1 M HCl	45 mg/mL
DMSO	15 mg/mL

Table 3: Thermal Properties

Property	Value
Melting Point	193°C

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a pharmaceutical salt like **Zimelidine Dihydrochloride** are outlined below. These represent standard and widely accepted experimental protocols in the pharmaceutical sciences.

3.1. Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and heat of fusion of a substance.

- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum pan. The pan is then hermetically sealed.^[4]
- Methodology:
 - The sample pan and an empty reference pan are placed in the DSC cell.
 - The cell is heated at a constant rate, for example, 2°C/min, under a nitrogen atmosphere.^[4]
 - The heat flow to the sample is monitored as a function of temperature.
 - The melting point is determined as the onset temperature of the melting endotherm.

3.2. Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

- Materials:
 - **Zimelidine Dihydrochloride**
 - Solvent of interest (e.g., Water, 0.1 M HCl)
 - Shaker bath maintained at a constant temperature (e.g., 25°C or 37°C)
 - Centrifuge
 - Validated analytical method for quantification (e.g., HPLC-UV)
- Methodology:
 - An excess amount of **Zimelidine Dihydrochloride** is added to a known volume of the solvent in a sealed flask.

- The flask is placed in a shaker bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[5\]](#)
- After agitation, the suspension is allowed to settle, or is centrifuged to separate the undissolved solid.
- An aliquot of the supernatant is carefully removed and filtered.
- The concentration of **Zimelidine Dihydrochloride** in the filtrate is determined using a validated analytical method.
- The experiment is performed in triplicate to ensure accuracy.

3.3. pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Instrumentation:
 - Calibrated pH meter with a suitable electrode
 - Automated titrator or a burette
 - Magnetic stirrer
- Reagents:
 - Standardized solution of a strong acid (e.g., 0.1 M HCl)
 - Standardized solution of a strong base (e.g., 0.1 M NaOH)
 - Solution of **Zimelidine Dihydrochloride** of known concentration (e.g., 1 mM)[\[6\]](#)[\[7\]](#)
 - Inert electrolyte solution to maintain constant ionic strength (e.g., 0.15 M KCl)[\[6\]](#)[\[7\]](#)
- Methodology:

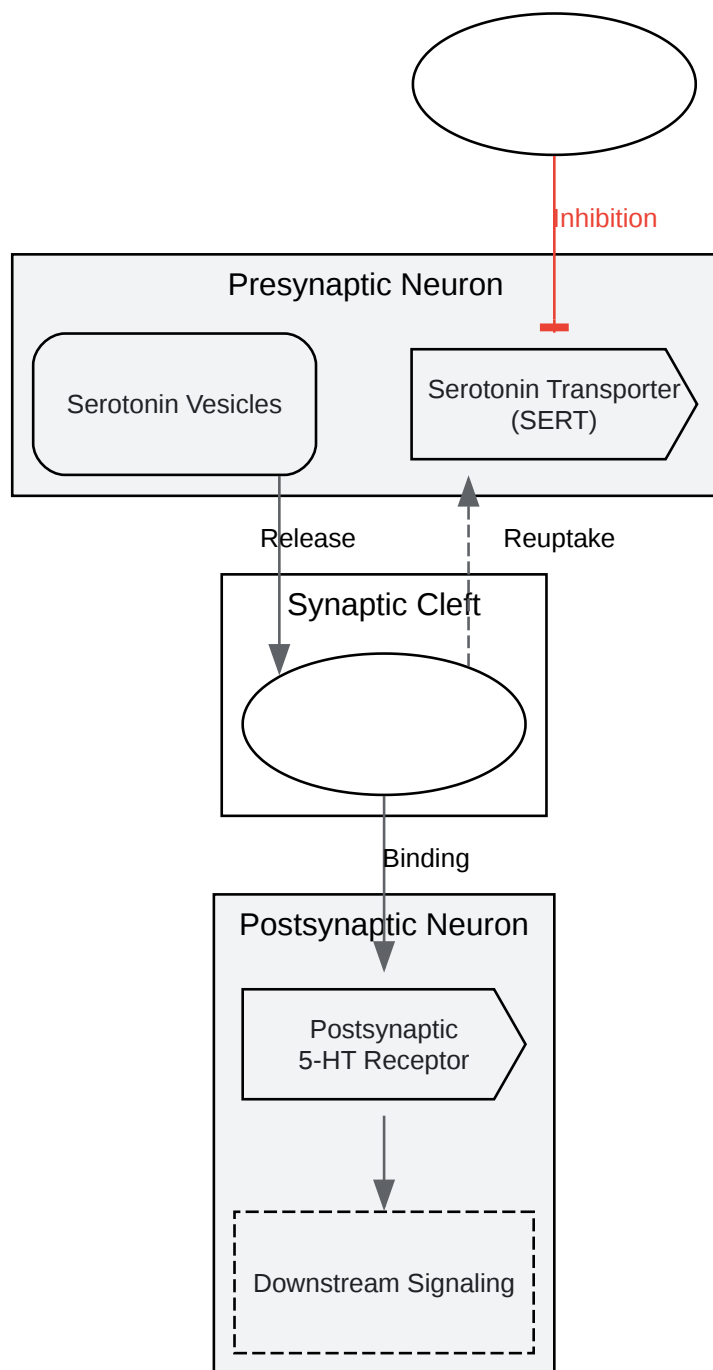
- A known volume of the **Zimelidine Dihydrochloride** solution is placed in a beaker with a magnetic stir bar.
- The pH electrode is immersed in the solution.
- The solution is titrated with the standardized base (or acid), added in small, precise increments.
- The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- The titration is continued past the equivalence point.
- The pKa is determined from the titration curve by identifying the pH at which half of the compound is ionized (the inflection point).^[7]

Visualizations

4.1. Mechanism of Action: Serotonin Reuptake Inhibition

Zimelidine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron.^{[1][2][11]} This blockage prevents the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.^{[1][2][11]}

Mechanism of Action of Zimelidine

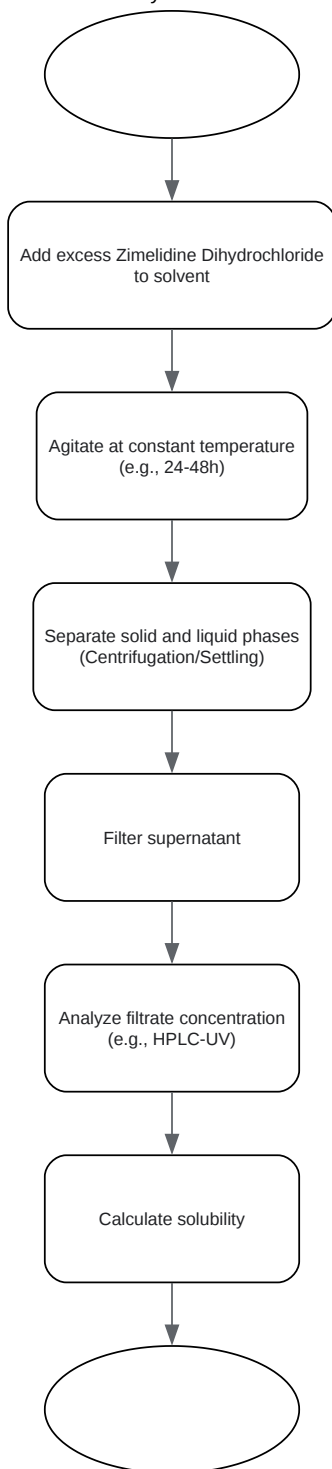
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Caption: Zimelidine blocks the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft.

4.2. Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **Zimelidine Dihydrochloride**.

Shake-Flask Solubility Determination Workflow

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Caption: A stepwise workflow for determining equilibrium solubility using the shake-flask method.

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